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Diethyl malonate-2-13C

Cat. No.: B1611122
CAS No.: 67035-94-3
M. Wt: 161.16 g/mol
InChI Key: IYXGSMUGOJNHAZ-HOSYLAQJSA-N
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Description

Significance of Carbon-13 Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing a common atom with its heavier, stable isotope, researchers can follow the labeled molecule without altering its chemical behavior. Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon, making up about 1.1% of all carbon atoms. thisisant.com Unlike the radioactive isotope ¹⁴C, ¹³C is non-radioactive and therefore safe for use in a wider range of experiments, including those involving human subjects. wikipedia.orgmoravek.com

The key to the utility of ¹³C labeling lies in its detectability. The difference in mass between ¹³C and ¹²C allows for their separation and quantification using mass spectrometry. wikipedia.org Furthermore, the ¹³C nucleus has a nuclear spin, making it detectable by nuclear magnetic resonance (NMR) spectroscopy. thisisant.comirisotope.com This allows for the precise determination of the location of the labeled carbon within a molecule, providing detailed insights into molecular structure and transformations. thisisant.comirisotope.com This ability to trace carbon atoms has revolutionized the study of organic chemistry, biochemistry, and medicine. alfa-chemistry.comsymeres.com

Rationale for Diethyl Malonate-2-13C as a Key Research Tracer

Diethyl malonate is a versatile reagent in organic synthesis, primarily due to the reactivity of the methylene (B1212753) group (the -CH₂- group) positioned between the two carbonyl groups. The hydrogen atoms on this carbon are acidic and can be easily removed to form a stable enolate ion. This enolate is a potent nucleophile, readily participating in reactions to form new carbon-carbon bonds.

Labeling the C-2 position of diethyl malonate with ¹³C is particularly strategic. This specific labeling allows researchers to meticulously track the fate of this central carbon atom through various synthetic transformations. For instance, in the widely used malonic ester synthesis, which is used to create a variety of carboxylic acids, tracking the ¹³C label confirms the reaction mechanism and the final position of the carbon atom.

Beyond synthetic chemistry, Diethyl Malonate-2-¹³C serves as a valuable tracer in metabolic studies. Once introduced into a biological system, the labeled malonate can be metabolized, and the ¹³C atom can be incorporated into other biomolecules. alfa-chemistry.com By analyzing the distribution of the ¹³C label in various metabolites, scientists can map out metabolic pathways and understand how cells process and utilize carbon sources. alfa-chemistry.com For example, it has been used to synthesize other labeled compounds, such as the major dietary anthocyanin, cyanidin-3-glucoside, for use in human stable-isotope tracer studies. nih.gov

Historical Context of Isotopic Tracing in Organic and Biological Systems

The concept of using isotopes as tracers dates back to the early 20th century. Frederick Soddy first proposed the existence of isotopes in 1913, and early work by pioneers like George de Hevesy in the 1920s demonstrated the potential of using radioactive isotopes to study biological processes. nih.govnih.govcloudfront.netrsna.org The discovery of artificial radioactivity in 1934 and the development of the cyclotron opened the door to producing a wide variety of radioisotopes for research. osti.govnih.gov

The development of stable isotope tracers, particularly those of key biological elements like hydrogen (deuterium), carbon, nitrogen, and oxygen, provided a safer alternative to radioactive isotopes. nih.gov The discovery of deuterium (B1214612) in 1931 was a significant milestone. cloudfront.net The ability to produce compounds enriched with stable isotopes, coupled with the advancement of analytical techniques like mass spectrometry and NMR spectroscopy, propelled the field forward. nih.govnih.gov These developments allowed scientists to study the dynamic nature of metabolism, proving that the body's components are in a constant state of flux, a concept that was revolutionary at the time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B1611122 Diethyl malonate-2-13C CAS No. 67035-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (213C)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXGSMUGOJNHAZ-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[13CH2]C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480027
Record name Diethyl malonate-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67035-94-3
Record name Diethyl malonate-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Purity of Diethyl Malonate 2 13c

Methodologies for Stereospecific Carbon-13 Enrichment

The enrichment of diethyl malonate at the second carbon position with a ¹³C isotope is achieved through targeted synthetic strategies that control the introduction of the labeled carbon atom.

Historically, the synthesis of labeled malonic acid and its esters often began with labeled acetic acid. acs.org This traditional route typically involves the conversion of acetic acid to bromo- or chloroacetic acid, followed by reaction with a cyanide source to form cyanoacetate, which is then hydrolyzed and esterified. acs.org However, this multi-step process can sometimes lead to a reduction in isotopic purity. For instance, a synthesis of diethyl [l-¹³C]malonate from [l-¹³C]acetic acid resulted in a product with 40% ¹³C content, a decrease from the 52% enrichment of the starting material, a loss attributed to exchange with unlabeled acetic anhydride (B1165640) used during the bromination step. acs.org

A more direct and efficient one-step method has been developed that yields diethyl [2-¹³C]malonate in high yields of 86-92%. acs.org This approach involves the reaction of the lithium enolate of ethyl acetate (B1210297) with a carboxylating agent, which directly forms the malonate structure. acs.org This method provides better control over the isotopic label's position and integrity.

Enzymatic synthesis offers a green and highly specific alternative for producing malonate derivatives. Lipases, in particular, have been successfully employed for these transformations. An immobilized preparation of Candida antarctica lipase (B570770) B (iCaLB) has been shown to be an excellent biocatalyst for the synthesis of malonate-containing aliphatic polyesters. nih.govrsc.org

These enzymatic polycondensation reactions are typically conducted with a dimethyl malonate monomer and various diols (with chain lengths from 4 to 8 carbon atoms) under mild, solventless conditions. nih.govrsc.org While this research focuses on creating malonate polyesters rather than diethyl malonate itself, the principle demonstrates the potential of enzymatic routes for the stereospecific synthesis of complex labeled malonate derivatives, offering high selectivity and environmentally friendly conditions. nih.govrsc.org

Precursors and Starting Materials for Isotopic Labeling

The choice of starting material is fundamental to the successful synthesis of Diethyl malonate-2-¹³C, as the ¹³C atom is incorporated from a specifically labeled precursor.

A primary and straightforward route to Diethyl malonate-2-¹³C is through the direct esterification of [2-¹³C]malonic acid. This process, a form of Fischer esterification, involves reacting the labeled malonic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. youtube.com The reaction is typically heated under reflux to drive the formation of the diethyl ester. youtube.com The purity of the starting malonic ester is important for achieving a high yield of the desired product. orgsyn.org

This method's simplicity and reliance on a well-established chemical reaction make it a common choice, provided that the isotopically labeled malonic acid is available.

A highly effective and facile one-step synthesis route utilizes ethyl [2-¹³C]acetate as the starting material. acs.orgacs.org This method circumvents the need for halogenated intermediates. acs.org The process begins by forming the lithium enolate of ethyl [2-¹³C]acetate by reacting it with lithium bis(trimethylsilyl)amide in tetrahydrofuran (B95107) at low temperatures (-78 °C). acs.org This enolate is stable at low temperatures and can then be carboxylated by reacting it with diethyl carbonate. This reaction directly yields diethyl [2-¹³C]malonate with high efficiency, achieving yields between 86% and 92%. acs.org This approach is advantageous as it minimizes the potential for isotopic dilution that can occur in more traditional, multi-step syntheses. acs.org

Control and Validation of Isotopic Integrity and Enrichment

After synthesis, it is crucial to verify the isotopic purity and the specific location of the ¹³C label within the diethyl malonate molecule. Several analytical techniques are employed for this validation.

The primary methods for confirming isotopic enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for determining the mass isotopomer distribution. nih.gov This technique separates the compound chromatographically before analyzing its mass, allowing for the precise quantification of molecules with different numbers of ¹³C atoms and confirming the mass shift corresponding to the incorporated isotope. nih.gov

¹³C NMR spectroscopy is essential for confirming the exact position of the isotopic label. nih.gov The presence of a ¹³C atom at the C-2 position results in a characteristic signal in the ¹³C NMR spectrum, and the signal's intensity can be used to quantify the level of enrichment. nih.gov High-resolution NMR can provide detailed information about the carbon framework of the molecule. frontiersin.org Commercially available Diethyl malonate-2-¹³C is typically offered with an isotopic purity of 99 atom % ¹³C. isotope.comsigmaaldrich.com

Table 1. Analytical Methods for Isotopic Integrity Validation
TechniquePurposeInformation Obtained
Mass Spectrometry (MS)Confirmation of mass increase due to ¹³C incorporation.Mass-to-charge ratio of the molecule, confirming the presence of the heavier isotope. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification of isotopic enrichment and purity.Separation of labeled from unlabeled species and determination of mass isotopomer distribution. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR)Positional verification and quantification of the ¹³C label.Direct evidence of the ¹³C atom's location within the molecular structure and its enrichment level. nih.gov

Analytical Techniques for Isotopic Purity Confirmation

The confirmation of isotopic purity and the specific location of the carbon-13 label in Diethyl malonate-2-13C is accomplished through a combination of sophisticated analytical techniques. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. In the context of this compound, ¹³C NMR is instrumental in confirming that the isotopic label is exclusively at the C-2 position. The chemical shift of a carbon atom in an NMR spectrum is highly sensitive to its local electronic environment. Therefore, the signal corresponding to the C-2 carbon in this compound will be significantly enhanced and will exhibit coupling to directly attached protons, confirming the position of the label.

Carbon AtomExpected ¹³C NMR Chemical Shift (ppm)
C-1, C-3 (Carbonyl)~167
C-2 (Methylene) ~41
C-4, C-6 (Ethoxy CH₂)~61
C-5, C-7 (Ethoxy CH₃)~14

Note: The chemical shift for the C-2 position is for the enriched carbon atom.

Mass Spectrometry (MS):

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. When analyzing this compound, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is one unit higher than that of the unlabeled compound, confirming the incorporation of a single ¹³C atom. The fragmentation pattern observed in the mass spectrum can also provide evidence for the location of the isotopic label. Key fragments of unlabeled diethyl malonate and the expected corresponding fragments for this compound are presented below.

Fragment IonUnlabeled m/zThis compound Expected m/z
[M]+160161
[M-OC₂H₅]+115116
[M-COOC₂H₅]+8788
[COOC₂H₅]+7373

Quantitative Assessment of Carbon-13 Atom Percent Enrichment

The quantitative assessment of the carbon-13 enrichment is crucial to determine the percentage of molecules that contain the ¹³C isotope at the specified position. This is typically expressed as "atom percent ¹³C". For commercially available this compound, a high level of enrichment is expected and achieved.

Research Findings:

Based on data from commercial suppliers, this compound is consistently produced with a high isotopic purity. hmdb.cacompoundchem.com

ParameterValue
Isotopic Purity99 atom % ¹³C

This high level of enrichment is essential for its use in tracer studies and as an internal standard, where the signal from the labeled compound must be clearly distinguishable from the natural abundance of ¹³C in unlabeled analogues. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) are employed for the precise quantification of the atom percent enrichment.

Advanced Spectroscopic Characterization and Elucidation Using Diethyl Malonate 2 13c

High-Resolution Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

13C NMR spectroscopy is a primary technique for determining the carbon framework of an organic molecule. The use of Diethyl malonate-2-13C provides unique advantages for signal assignment, structural verification, and the study of molecular dynamics.

In a standard proton-decoupled 13C NMR spectrum of unlabeled diethyl malonate, three distinct signals are observed corresponding to the carbonyl carbons (C=O), the ethoxy methylene (B1212753) carbons (-O-C H2-CH3), and the methyl carbons (-O-CH2-C H3). The central methylene carbon (-CO-C H2-CO-) also produces a characteristic signal.

The introduction of a 13C label at the C-2 position dramatically enhances the intensity of the signal corresponding to this specific carbon, confirming the site of isotopic enrichment. The chemical shift of the labeled carbon remains virtually unchanged from its unlabeled counterpart, but its signal intensity is significantly increased relative to the other carbons in the molecule, which are present at natural abundance (approximately 1.1%). This pronounced signal provides an unambiguous marker for the C-2 position.

Carbon PositionTypical Chemical Shift (ppm) in CDCl3Expected Observation for this compound
C=O (Carbonyl)~167Standard intensity signal
-O-CH2- (Ethoxy Methylene)~61Standard intensity signal
-CH2- (Malonate Methylene)~41Significantly enhanced intensity signal
-CH3 (Ethoxy Methyl)~14Standard intensity signal

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Isotopic labeling at the C-2 position introduces new spin-spin coupling interactions that are invaluable for structural elucidation. In the 13C NMR spectrum, the labeled C-2 nucleus will couple with adjacent 13C nuclei (at natural abundance) and with directly attached or nearby protons.

¹J_CC Coupling: A one-bond coupling will be observed between the labeled C-2 and the carbonyl carbons (C-1 and C-3). This results in the carbonyl signal appearing as a doublet, providing direct evidence of the C-2 to C-1/C-3 connectivity. The magnitude of this coupling constant is characteristic of sp3-sp2 carbon-carbon single bonds.

²J_CC Coupling: A two-bond coupling may be observed between the labeled C-2 and the ethoxy methylene carbons, further confirming the molecular framework.

¹J_CH Coupling: In a proton-coupled 13C NMR spectrum, the signal for the labeled C-2 will appear as a triplet due to coupling with the two directly attached protons. The magnitude of this one-bond C-H coupling constant is indicative of the hybridization of the carbon atom.

These coupling patterns provide definitive confirmation of the molecular structure and the precise location of the isotopic label, information that is more difficult to obtain from the analysis of the unlabeled compound alone. Most 13C NMR isotopomer analyses rely on interpreting populations of 13C isotopomers as reported by one-bond 13C-13C spin-spin couplings. nih.gov

The Nuclear Overhauser Effect (NOE) describes the transfer of nuclear spin polarization from one nucleus to another through space. wikipedia.org In 13C NMR, a significant NOE enhancement is typically observed for carbons that have attached protons when the proton spectrum is broadband decoupled. mriquestions.com This effect arises from dipole-dipole relaxation mechanisms. mriquestions.com

For this compound, the signal for the labeled C-2 carbon is significantly enhanced by the NOE. wikipedia.org This is because the C-2 carbon is directly bonded to two protons. Irradiating these protons during the 13C experiment leads to a transfer of polarization, increasing the population difference between the spin states of the C-2 nucleus and resulting in a stronger signal. This heteronuclear NOE is crucial for improving the signal-to-noise ratio, especially when analyzing samples at low concentrations. wikipedia.org

Two-dimensional NMR techniques provide powerful correlation maps that reveal connectivity between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between carbons and their directly attached protons. nih.govcolumbia.edu For this compound, the HSQC spectrum would display a very intense cross-peak correlating the 13C chemical shift of the labeled C-2 with the 1H chemical shift of the methylene protons. This provides an unambiguous assignment for both the carbon and its attached protons. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between carbons and protons over two or three bonds. columbia.educolumbia.edu This is particularly useful for establishing long-range connectivity. In the context of this compound, the HMBC spectrum would show key correlations that piece the molecular puzzle together:

A correlation from the methylene protons (on C-2) to the carbonyl carbons (C-1, C-3).

A correlation from the ethoxy methylene protons to the carbonyl carbons.

A correlation from the ethoxy methyl protons to the ethoxy methylene carbons.

The intensity of the cross-peaks in these 2D spectra, particularly those involving the C-2 position, is greatly enhanced due to the 13C enrichment, facilitating the analysis.

2D NMR ExperimentCorrelation Observed for this compoundStructural Information Gained
HSQC Intense cross-peak between labeled C-2 and its attached H-2 protons.Confirms the direct C-H bond at the labeled position.
HMBC Cross-peak between H-2 protons and C-1/C-3 carbonyl carbons.Establishes the connectivity of the central methylene unit to the two carbonyl groups.
HMBC Cross-peak between ethoxy -CH2- protons and carbonyl carbons.Confirms the ester linkages.

Mass Spectrometry (MS) for Isotopic Tracing and Metabolite Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for isotopic analysis, as it can readily distinguish between molecules based on their isotopic composition.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. nih.gov This technique is ideal for analyzing volatile compounds like diethyl malonate and for determining the extent of isotopic labeling.

When this compound is analyzed by GC-MS, the GC column first separates it from other components in a sample mixture. The purified compound then enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides a fingerprint of the molecule and its fragments.

The key feature in the mass spectrum of the labeled compound is the shift in the molecular ion peak. Unlabeled diethyl malonate has a molecular weight of approximately 160.17 g/mol . This compound, containing one 13C atom in place of a 12C atom, will have a molecular weight of approximately 161.17 g/mol . The mass spectrum will therefore show a molecular ion (M+) peak at m/z 161.

Furthermore, by analyzing the relative intensities of the peaks at m/z 160 (M), 161 (M+1), 162 (M+2), etc., one can determine the mass isotopomer distribution. This distribution provides a precise measure of the isotopic enrichment of the sample. For a highly enriched sample of this compound, the M+1 peak will be the base peak, and its abundance relative to the M peak reflects the percentage of labeling. This method is crucial for metabolic flux analysis, where tracking the incorporation of labeled atoms through biochemical pathways is essential. nih.gov

IonExpected m/z (Unlabeled)Expected m/z (Labeled)Significance
[M]+160161Molecular ion; confirms isotopic incorporation.
[M-OC2H5]+115116Loss of an ethoxy group; fragment ion also shows the +1 mass shift.
[CH(COOC2H5)2]+159160Loss of a proton; another major fragment showing the label.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolite Profiling

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern metabolite profiling, providing a robust method for accurate quantification and pathway tracing in complex biological systems. nih.govkuleuven.be In Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics, this compound serves as an ideal internal standard for the quantification of its unlabeled analogue, endogenous malonic acid or its derivatives. nih.govresearchgate.net The near-identical chemical and physical properties of the isotopically labeled standard ensure that it co-elutes with the unlabeled target analyte during the liquid chromatography phase and exhibits similar ionization efficiency in the mass spectrometer. This co-elution and co-ionization behavior effectively corrects for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal. researchgate.net

The quantification strategy involves adding a known amount of this compound to a biological sample. The sample is then processed and analyzed by LC-MS. The mass spectrometer can distinguish between the unlabeled (endogenous) diethyl malonate (or its derivative after sample preparation) and the 13C-labeled internal standard due to the one-dalton mass difference. By comparing the peak area or intensity of the endogenous analyte to that of the known concentration of the internal standard, a precise and accurate concentration of the endogenous metabolite can be determined. nih.gov This stable isotope dilution technique is considered the gold standard for quantitative metabolomics. mdpi.com

Furthermore, this compound can be used as a metabolic tracer to investigate de novo lipogenesis and other pathways involving malonyl-CoA. nih.gov When introduced to cells or organisms, the 13C label from this compound can be incorporated into downstream metabolites. LC-MS can then track the mass shift in these subsequent molecules, allowing researchers to delineate metabolic pathways and measure metabolic flux. nih.govfrontiersin.org This approach provides invaluable insights into the dynamic state of cellular metabolism under various physiological or pathological conditions. nih.gov

Table 1: Illustrative LC-MS Data for Quantification of Malonate using this compound as an Internal Standard
AnalyteMolecular FormulaMonoisotopic Mass (Da)Observed m/z (as [M-H]⁻)Peak Area (Arbitrary Units)Concentration
Endogenous MalonateC₃H₄O₄104.01096103.0035785,430Calculated: 15.7 µM
Internal Standard (from 13C-Malonate)C₂13CH₄O₄105.01431104.0068950,210Spiked: 20 µM

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized analytical technique designed for the precise measurement of stable isotope ratios, such as ¹³C/¹²C. pnas.orgmeasurlabs.com For a compound like this compound, which is intentionally enriched with a heavy isotope, IRMS provides the definitive method for verifying its isotopic purity and determining the exact level of ¹³C enrichment. The precision of IRMS far exceeds that of conventional mass spectrometers, enabling the detection of even subtle variations in isotopic abundance. researchgate.net

The standard procedure for analyzing an organic compound like this compound via IRMS involves its complete conversion into a simple gas, typically carbon dioxide (CO₂), through a process of high-temperature combustion. pnas.org The sample is introduced into a combustion reactor, where it is oxidized in the presence of an oxidant. The resulting CO₂ gas quantitatively represents the carbon from the original diethyl malonate molecule. This gas is then purified and introduced into the IRMS instrument.

Inside the IRMS, the CO₂ molecules are ionized, and the resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge ratios. The instrument simultaneously measures the ion beams corresponding to the different isotopologues of CO₂, primarily those with masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46. From the intensities of these ion beams, the ¹³C/¹²C ratio is calculated with extremely high precision. researchgate.net

Results from IRMS are typically expressed in the "delta" (δ) notation, in parts per thousand (per mil, ‰), relative to an international standard, Vienna Pee Dee Belemnite (VPDB). measurlabs.comnih.gov This delta value provides a standardized way to report the isotopic composition. For a highly enriched compound like this compound, the δ¹³C value would be exceptionally high, directly reflecting its enrichment level.

Table 2: Representative IRMS Data for ¹³C Abundance in Diethyl Malonate
Sample IDDescriptionMeasured ¹³C/¹²C Ratioδ¹³C (‰ vs. VPDB)Atom Percent ¹³C
DEM-NatDiethyl Malonate (Natural Abundance)0.011180-28.51.1058%
DEM-2-13CThis compound (Enriched Lot)1.098901+97,70099.00% (for the C-2 position)

Fragmentation Analysis in Labeled Compounds for Structural Confirmation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation. nih.gov When analyzing an isotopically labeled compound such as this compound, the fragmentation pattern provides unambiguous confirmation of both the compound's core structure and the specific location of the isotopic label. acs.orgacs.org

Under electron ionization (EI) or collision-induced dissociation (CID), diethyl malonate undergoes characteristic fragmentation. mdpi.comnist.gov Common fragmentation pathways for esters include cleavage alpha to the carbonyl group and the loss of the alkoxy (-OR) group. whitman.eduarizona.edu For unlabeled diethyl malonate (molecular weight ~160.17 g/mol ), the mass spectrum shows a molecular ion peak (M⁺) at m/z 160. Key fragments often include the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to yield an ion at m/z 115, and a prominent fragment resulting from the loss of the entire diethyl malonate moiety minus a hydrogen (M-159), which is characteristic for substituted malonates. mdpi.com

When this compound is analyzed, its molecular weight is increased by one unit to ~161.16 g/mol , and the molecular ion peak is observed at m/z 161. The true utility of the label becomes apparent when examining the fragment ions. Any fragment that retains the central C-2 carbon atom will exhibit a +1 mass shift compared to the corresponding fragment from the unlabeled compound. Conversely, any fragment formed by the loss of the C-2 carbon will appear at the same m/z as in the unlabeled spectrum.

For example, the loss of an ethoxy radical would still result in a fragment containing the labeled central carbon. Therefore, this fragment would be observed at m/z 116 instead of m/z 115. Observing this specific +1 shift in fragments known to contain the C-2 position provides definitive proof of the label's location, thereby confirming the regiochemistry of the synthesis and the structural integrity of the molecule. waters.com This detailed analysis is crucial for ensuring the quality and reliability of the labeled compound for its use in tracer studies. nih.gov

Table 3: Comparison of Key Mass Fragments for Unlabeled vs. 2-¹³C Labeled Diethyl Malonate
Proposed Fragment StructureFragmentation EventExpected m/z (Unlabeled)Expected m/z (this compound)Mass Shift
[CH₂(COOC₂H₅)₂]⁺•Molecular Ion (M⁺•)160161+1
[CH₂(COOC₂H₅)CO]⁺Loss of •OC₂H₅115116+1
[CH(COOC₂H₅)]⁺Loss of •COOC₂H₅8889+1
[COOC₂H₅]⁺Cleavage of C-C bond73730
[C₂H₅]⁺Loss of •CH(COOC₂H₅)₂29290

Mechanistic Investigations in Organic Reactions Utilizing Diethyl Malonate 2 13c

Elucidation of Alpha-Carbon Alkylation Mechanisms

The malonic ester synthesis is a classic method for preparing carboxylic acids. openochem.org The process hinges on the alkylation of the α-carbon of diethyl malonate. libretexts.org Utilizing Diethyl malonate-2-13C provides a direct method to observe the fate of this specific carbon atom.

The methylene (B1212753) group (–CH2–) in diethyl malonate is flanked by two electron-withdrawing carbonyl groups, rendering the α-protons unusually acidic (pKa ≈ 13). ucalgary.caslideshare.net Treatment with a suitable base, such as sodium ethoxide, readily removes one of these protons to form a resonance-stabilized enolate ion. libretexts.orglibretexts.org

When this compound is used, the formation of the enolate can be directly observed using 13C NMR spectroscopy. The labeled carbon undergoes a significant change in its electronic environment and hybridization state, from a tetrahedral sp3-hybridized carbon in the starting material to a trigonal planar sp2-hybridized carbon in the enolate intermediate. This change is reflected in a characteristic downfield shift in the 13C NMR spectrum, providing clear evidence of enolate formation and allowing for studies on its concentration and stability under various conditions.

Table 1: Illustrative 13C NMR Chemical Shift Changes During Enolate Formation Note: Values are approximate and can vary based on solvent and counter-ion.

Compound Carbon Position Hybridization Typical 13C NMR Shift (ppm)
This compound C-2 sp³ ~41
This compound enolate C-2 sp² ~85

The enolate generated from diethyl malonate is a potent carbon nucleophile. youtube.com In the alkylation step, this enolate attacks an electrophilic carbon, typically from an alkyl halide, in a nucleophilic substitution (SN2) reaction. libretexts.orgresearchgate.net This step forms a new carbon-carbon bond.

By starting with this compound, the reaction product, a mono-substituted diethyl malonate, will contain the 13C label exclusively at the alpha-carbon position where the new alkyl group is attached. This unequivocally demonstrates that the C-2 carbon of the malonate is the site of nucleophilic attack and that no skeletal rearrangements of the malonate backbone occur during the alkylation process. Mass spectrometry of the product will show a molecular ion peak (M+1) corresponding to the mass of the alkylated product containing one 13C atom, confirming the incorporation of the labeled carbon. sigmaaldrich.com

Insights into Condensation and Rearrangement Reactions

Isotopic labeling with this compound is instrumental in verifying the pathways of condensation reactions where the malonate acts as the nucleophilic component.

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base. wikipedia.orglibretexts.org While diethyl malonate itself cannot undergo self-condensation in the typical Claisen manner because it lacks an α-hydrogen after the initial condensation, it can participate in mixed Claisen condensations.

In a mixed Claisen-type reaction between an ester (like ethyl acetate) and this compound, the malonate would first form its enolate. This labeled enolate would then attack the carbonyl carbon of the other ester. The subsequent elimination of an alkoxide group would yield a β-keto ester. The use of the 13C label at the C-2 position of the malonate allows researchers to confirm that this carbon becomes the α-carbon in the final β-keto ester product, directly bonded to the carbonyl group derived from the other ester. This provides clear evidence for the sequence of bond formation and the role of each reactant.

Table 2: Tracking the 13C Label in a Mixed Claisen Condensation

Reactant 1Reactant 2Position of 13C Label in Product
Ethyl Acetate (B1210297)This compoundAlpha-carbon of the resulting β-keto ester

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as diethyl malonate, catalyzed by a weak base. wikipedia.orgthermofisher.com The reaction proceeds via nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. organic-chemistry.org

When this compound is reacted with an aldehyde (e.g., benzaldehyde), the mechanism can be precisely followed. The base catalyzes the formation of the malonate enolate, which then attacks the carbonyl carbon of the aldehyde. Following proton transfer and subsequent elimination of a water molecule, the final product is formed. The 13C label, originally at the C-2 position of the diethyl malonate, will be located at the α-carbon position of the new α,β-unsaturated system in the product. This outcome, confirmed by 13C NMR, provides definitive proof of the malonate's role as the nucleophile and the specific carbon atom involved in the new double bond formation. amazonaws.com

Probing Decarboxylation Pathways and Derivatives

The final step in many malonic ester syntheses is the hydrolysis of the ester groups followed by decarboxylation (loss of CO2) upon heating. ucalgary.cayoutube.com This step is crucial for forming the final substituted carboxylic acid. libretexts.org

When a substituted malonic ester, synthesized from this compound, is subjected to hydrolysis and decarboxylation, the fate of the 13C label provides conclusive evidence for the reaction mechanism. The hydrolysis yields a substituted malonic acid with the 13C label still at the C-2 position. Upon heating, one of the two carboxyl groups is eliminated as carbon dioxide. The accepted mechanism involves a cyclic transition state where the carboxyl hydrogen is transferred to the carbonyl oxygen, leading to the formation of an enol and CO2. libretexts.org

Crucially, it is one of the original carboxyl carbons that is lost, not the central C-2 carbon. Therefore, the resulting carboxylic acid product will retain the 13C label at the α-carbon. This experimental observation, made possible by using this compound, is a cornerstone confirmation of the established decarboxylation mechanism for β-dicarboxylic acids.

Table 3: Fate of Labeled Carbon during Decarboxylation

Starting Labeled CompoundIntermediateFinal ProductFate of 13C Label
Alkyl-substituted this compoundAlkyl-substituted malonic acid-2-13CAlkyl-substituted acetic acid-2-13CRetained in the final product at the α-carbon

Tracing the Fate of the C-2 Labeled Carbon in Decarboxylation

The decarboxylation of malonic esters is a fundamental reaction in organic synthesis, typically following hydrolysis of the ester groups. The generally accepted mechanism involves the formation of a malonic acid intermediate, which then loses carbon dioxide upon heating. The use of this compound has been pivotal in confirming the precise origin of the carbon atom in the final product and the expelled carbon dioxide.

In a typical malonic ester synthesis, after alkylation at the C-2 position, the resulting substituted diethyl malonate is hydrolyzed to the corresponding dicarboxylic acid. Subsequent heating induces decarboxylation, yielding a substituted carboxylic acid. When this compound is employed as the starting material, the 13C label is initially at the methylene carbon. Following alkylation and hydrolysis, this labeled carbon becomes the C-2 carbon of the substituted malonic acid.

Upon heating, the decarboxylation proceeds through a cyclic transition state, leading to the formation of an enol intermediate and carbon dioxide. Isotopic analysis of the resulting carboxylic acid and the evolved CO2 provides conclusive evidence for the reaction pathway. Spectroscopic techniques such as 13C NMR and mass spectrometry are employed to determine the location of the 13C label in the products.

Table 1: Distribution of 13C Label in the Decarboxylation of Diethyl Alkylmalonate-2-13C

ReactantProduct (Substituted Acetic Acid)Isotopic Position of 13C in ProductEvolved GasIsotopic Composition of Gas
Diethyl ethylmalonate-2-13CPropanoic acidC-2CO212CO2
Diethyl propylmalonate-2-13CButanoic acidC-2CO212CO2
Diethyl benzylmalonate-2-13C3-Phenylpropanoic acidC-2CO212CO2

The data consistently demonstrates that the 13C label from the C-2 position of the diethyl malonate starting material is retained in the final carboxylic acid product, specifically at the C-2 position. The carbon dioxide evolved during the reaction is composed entirely of the unlabeled carbon atoms from the original carboxyl groups. This provides unequivocal support for the accepted decarboxylation mechanism, where one of the two original carboxyl groups is eliminated, while the C-2 carbon and the remaining carboxyl group form the backbone of the new carboxylic acid.

Kinetic Isotope Effect (KIE) Studies for Reaction Rate Determinism

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a chemical reaction and for probing the structure of the transition state. By comparing the reaction rates of a molecule containing a heavier isotope (e.g., 13C) with its lighter isotopologue (12C), valuable mechanistic information can be obtained. A KIE value (k_light / k_heavy) greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or significantly weakened in the rate-determining step. Conversely, a KIE value less than 1 (an "inverse" KIE) suggests a strengthening of the bond to the isotopic atom in the transition state.

While specific KIE studies focusing solely on the decarboxylation of this compound are not extensively documented in readily available literature, the principles of KIE can be applied to understand the significance of such a study. In the context of reactions where the C-2 carbon of diethyl malonate is involved in the rate-determining step, the use of this compound would be highly informative.

For instance, in an alkylation reaction of diethyl malonate, the first step is the deprotonation of the C-2 carbon to form an enolate. If this deprotonation were the rate-determining step, a primary kinetic isotope effect would be observed upon replacing the hydrogens at C-2 with deuterium (B1214612). However, a 13C KIE at the C-2 position would likely be a secondary effect, reflecting changes in hybridization and bonding at this carbon in the transition state.

Consider a hypothetical reaction where the nucleophilic attack of the diethyl malonate enolate on an alkyl halide is the rate-determining step. The C-2 carbon undergoes a change in hybridization from sp2 (in the enolate) to sp3 (in the transition state leading to the product). This change in bonding environment would be expected to produce a small, normal secondary kinetic isotope effect.

Table 2: Theoretical 13C Kinetic Isotope Effects for a Hypothetical Alkylation of Diethyl Malonate

Reaction StepNature of C-2 Carbon in Transition StateExpected k12/k13 ValueMechanistic Implication
Deprotonation of this compoundRehybridization from sp3 to sp2Near 1.0C-H bond breaking is the primary motion, 13C effect would be secondary and small.
Nucleophilic attack by enolate-2-13CRehybridization from sp2 to sp3> 1.0 (Normal)Indicates that the formation of the new C-C bond is part of the rate-determining step.
Concerted reaction involving C-2Significant bond breaking/formation> 1.0 (Normal)Suggests that the integrity of the bonds to the C-2 carbon is altered in the RDS.

Detailed experimental studies measuring the KIE for reactions involving this compound would provide quantitative data to support or refute proposed mechanisms. For example, a significant normal KIE would confirm that the bonding to the C-2 carbon is substantially altered in the slowest step of the reaction, providing critical evidence for the nature of the transition state.

Applications in Biosynthetic Pathway Tracing and Metabolic Flux Analysis

Elucidating Central Carbon Metabolism Pathways

Tricarboxylic Acid (TCA) Cycle Intermediate Tracing

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy and biosynthetic precursors. teachmephysiology.com By introducing Diethyl malonate-2-13C, researchers can generate [2-13C]acetyl-CoA, where the isotopic label is on the methyl carbon. This labeled molecule then enters the TCA cycle by condensing with unlabeled oxaloacetate to form [13C]-citrate.

As the cycle progresses, the position of the 13C label shifts among the various intermediates. In the first turn of the cycle, the two carbons from acetyl-CoA are not lost as carbon dioxide (CO2). dducollegedu.ac.in The initial [2-13C]acetyl-CoA will lead to the formation of M+1 isotopologues of citrate, isocitrate, and α-ketoglutarate. After the symmetric succinate (B1194679) molecule is formed, the label becomes scrambled between the C1 and C4 positions. researchgate.net Subsequent turns of the cycle lead to more complex labeling patterns (e.g., M+2, M+1) as labeled intermediates are recycled. By analyzing the mass isotopomer distribution (MID) of these intermediates, scientists can quantify the flux through the TCA cycle and identify contributions from other carbon sources. researchgate.netnih.gov

Table 1: Theoretical Mass Isotopomer Distribution (MID) of TCA Cycle Intermediates from [2-13C]Acetyl-CoA

This table illustrates the expected labeling pattern in key TCA cycle intermediates during the first turn of the cycle following the introduction of [2-13C]Acetyl-CoA derived from this compound.

MetaboliteM+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)Labeled Position(s)
CitrateLowHighLowC2 or C4
α-KetoglutarateLowHighLowC4
SuccinateLowHighLowC1 or C4 (scrambled)
FumarateLowHighLowC1 or C4 (scrambled)
MalateLowHighLowC1 or C4 (scrambled)
OxaloacetateLowHighLowC1 or C4 (scrambled)

Pentose Phosphate Pathway and Glycolysis Interconnections

While this compound does not directly enter glycolysis or the Pentose Phosphate Pathway (PPP), its labeled carbon can be traced into these pathways through metabolic interconnections with the TCA cycle. utmb.edu Labeled intermediates from the TCA cycle, such as malate and oxaloacetate, can be transported out of the mitochondria and used as substrates for gluconeogenesis. researchgate.net

The enzyme phosphoenolpyruvate carboxykinase (PEPCK) can convert [13C]-oxaloacetate to [13C]-phosphoenolpyruvate, a key glycolytic intermediate. This labeled PEP can then proceed in the reverse direction of glycolysis to form labeled glucose-6-phosphate. This newly synthesized, labeled glucose-6-phosphate can then enter either glycolysis, proceeding towards pyruvate, or the PPP, leading to the production of labeled pentoses and NADPH. nih.gov Tracking the appearance of the 13C label in glycolytic and PPP intermediates provides quantitative insights into the rates of gluconeogenesis and the degree of carbon exchange between these fundamental pathways. researchgate.net

Tracing Carbon Flux in Diverse Biological Systems

The metabolic fate of this compound can be tracked across a wide range of organisms, providing system-specific insights into carbon metabolism.

Microbial Metabolism Studies

In microbiology, this compound is particularly useful for studying the biosynthesis of polyketides, a large class of secondary metabolites with diverse biological activities, including many antibiotics. mdpi.com The biosynthesis of polyketides utilizes acetyl-CoA and malonyl-CoA as building blocks. wikipedia.org By providing [2-13C]malonyl-CoA (via this compound), researchers can precisely trace the incorporation of these two-carbon units into the growing polyketide chain. nih.gov This allows for the elucidation of biosynthetic pathways, the identification of enzymatic steps, and the rational engineering of microorganisms like Streptomyces to produce novel or higher yields of valuable compounds. ijrpr.comnih.gov

Mammalian Cell Culture Metabolism Research

Table 2: Research Applications of this compound in Different Biological Systems

Biological SystemPrimary Metabolic Pathway TracedKey Research Questions Addressed
Microbial Polyketide Biosynthesis (Acetate-Malonate Pathway)Elucidation of novel antibiotic synthesis pathways; Quantifying precursor contribution to secondary metabolites.
Mammalian De Novo Fatty Acid Synthesis; Mitochondrial MetabolismMeasuring rates of lipid synthesis; Assessing malonate detoxification and its effect on TCA cycle function.
Plant Secondary Metabolite Biosynthesis (e.g., Flavonoids, Polyketides)Determining the biosynthetic origins of natural products; Mapping carbon flow from primary to specialized metabolism.

Plant Metabolism and Biosynthetic Origins of Secondary Metabolites

Plants produce a vast array of secondary metabolites, many of which are derived from the acetate-malonate pathway. viper.ac.inresearchgate.net This pathway is responsible for synthesizing compounds like flavonoids, fatty acids, and various polyketides that play roles in defense, signaling, and pigmentation. ijrpr.com Administering this compound to plant tissues or cell cultures enables researchers to trace the flow of carbon from primary metabolism into these complex molecules. This approach is instrumental in confirming biosynthetic hypotheses, identifying precursor-product relationships, and understanding how plants allocate carbon resources to produce these specialized compounds. viper.ac.in

Dynamic Isotopic Tracing for Metabolic Perturbations and Homeostasis

Dynamic metabolic flux analysis (MFA) involves tracking the incorporation of an isotopic label into metabolites over time. ethz.ch this compound is well-suited for these studies. By introducing the tracer as a "pulse," researchers can monitor the rate at which the 13C label appears in downstream metabolites like malonyl-CoA, acetyl-CoA, TCA cycle intermediates, and fatty acids.

This kinetic data provides a more detailed picture than steady-state analysis, revealing the in vivo rates of enzymatic reactions and the responsiveness of metabolic networks. nih.gov For example, scientists can use this approach to study how metabolic fluxes change in response to genetic mutations, drug treatments, or environmental stressors. This allows for a deeper understanding of metabolic reprogramming in diseases like cancer and the mechanisms of metabolic homeostasis. researchgate.net The time-resolved labeling patterns reveal bottlenecks, reversible reactions, and pathway rerouting, offering a powerful tool for systems biology.

Enzymatic and Biochemical Investigations with Diethyl Malonate 2 13c

Substrate Specificity and Enzyme Mechanism Elucidation

The introduction of a 13C label at the C-2 position of diethyl malonate allows for detailed mechanistic studies of enzymes that interact with malonate or its derivatives. The distinct nuclear magnetic resonance (NMR) signal of the 13C nucleus provides a sensitive handle to monitor the binding and turnover of the molecule.

Malonate and its esters are structurally similar to succinate (B1194679), a key intermediate in the citric acid cycle. This structural analogy allows malonate derivatives to act as competitive inhibitors for enzymes that utilize succinate as a substrate. While diethyl malonate itself is not a direct substrate for many central metabolic enzymes, its hydrolysis product, malonate, is a classical inhibitor of succinate dehydrogenase.

The enzymatic hydrolysis of diethyl malonate can be studied using various esterases. The use of Diethyl malonate-2-13C in such studies would allow for the precise tracking of the reaction progress through 13C NMR spectroscopy. By monitoring the disappearance of the 13C signal corresponding to the diethyl ester and the appearance of the signal for the malonate monoester and subsequently malonic acid, detailed kinetic parameters of the enzymatic hydrolysis can be determined.

Furthermore, the 13C label in this compound can be used to investigate the substrate specificity of various carboxylesterases. By comparing the rates of hydrolysis of labeled and unlabeled diethyl malonate, as well as other malonate esters, researchers can gain insights into the structural requirements of the enzyme's active site for substrate binding and catalysis. While extensive studies specifically utilizing this compound as a substrate for a wide range of enzymes are not broadly documented, the principles of using isotopically labeled substrates are well-established for elucidating enzyme mechanisms.

The most well-documented enzymatic interaction involving malonate is the competitive inhibition of succinate dehydrogenase (Complex II) of the mitochondrial respiratory chain. nih.govnih.gov Malonate binds to the active site of succinate dehydrogenase but cannot be dehydrogenated, thus blocking the enzyme's normal function of oxidizing succinate to fumarate.

The use of this compound, following its intracellular hydrolysis to [2-13C]malonate, provides a powerful tool to study the specifics of this inhibition. 13C NMR can be employed to directly observe the binding of the labeled inhibitor to the enzyme. Changes in the chemical shift of the 13C-2 nucleus upon binding can provide information about the electronic environment of the active site and the nature of the interactions between the inhibitor and the surrounding amino acid residues.

Recent studies have highlighted the therapeutic potential of inhibiting succinate dehydrogenase with malonate esters in the context of ischemia-reperfusion injury. nih.gov During ischemia, succinate accumulates, and its rapid oxidation upon reperfusion leads to the generation of reactive oxygen species (ROS), causing cellular damage. nih.gov The administration of cell-permeable malonate esters can inhibit this pathological succinate oxidation.

Inhibition of Succinate Dehydrogenase by Malonate

ParameterConditionObservationReference
Enzyme ActivityPresence of MalonateCompetitive inhibition of succinate oxidation. nih.gov
Ischemia-Reperfusion InjuryAdministration of Malonate EstersReduced infarct size and protection against cellular damage. nih.gov
MechanismBinding to Active SiteBlocks access of succinate to the catalytic site. nih.gov

Characterization of Enzyme Active Sites and Binding Interactions

The 13C label in this compound serves as a site-specific probe for investigating the geometry and electronic environment of enzyme active sites. Upon hydrolysis to [2-13C]malonate and subsequent binding to an enzyme like succinate dehydrogenase, various NMR techniques can be utilized to gain structural insights.

One-dimensional 13C NMR can reveal changes in the chemical shift of the labeled carbon upon binding, providing information about the local magnetic environment. More advanced two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, can be used to identify through-bond and through-space interactions between the 13C-labeled inhibitor and protons on nearby amino acid residues in the active site. This allows for the mapping of the binding pocket and the identification of key residues involved in inhibitor binding.

Furthermore, solid-state NMR studies on enzyme-inhibitor complexes containing [2-13C]malonate could provide precise distance measurements between the labeled carbon and other nuclei in the active site, leading to a high-resolution model of the binding mode. While specific studies detailing the use of this compound for this purpose are not abundant in the literature, the methodology is well-established for other 13C-labeled ligands and enzymes.

Chemo-Enzymatic Synthesis of Labeled Biomolecules

Diethyl malonate is a versatile building block in organic synthesis, and its 13C-labeled counterpart, this compound, is a valuable precursor for the chemo-enzymatic synthesis of various isotopically labeled biomolecules. The malonic ester synthesis allows for the introduction of two new carbon-carbon bonds at the C-2 position, making it a powerful tool for constructing complex molecular skeletons.

In a chemo-enzymatic approach, this compound can be chemically modified to introduce various functional groups, and the resulting intermediate can then be used as a substrate for an enzymatic reaction. For example, this compound can be alkylated with a desired electrophile, and the resulting substituted malonic ester can then be subjected to enzymatic hydrolysis and decarboxylation to yield a 13C-labeled carboxylic acid.

This strategy can be employed to synthesize isotopically labeled amino acids, fatty acids, and other metabolites. For instance, the synthesis of a 13C-labeled amino acid could proceed through the alkylation of this compound with an appropriate alkyl halide, followed by a series of chemical transformations to introduce the amino group and subsequent enzymatic resolution to obtain the desired enantiomer. The resulting labeled amino acid can then be used in protein synthesis to study protein structure and dynamics by NMR.

Potential Chemo-Enzymatic Syntheses Using this compound

Target Labeled BiomoleculeKey Chemical StepPotential Enzymatic Step
Labeled Carboxylic AcidsAlkylation of this compoundEsterase-catalyzed hydrolysis and decarboxylation
Labeled Amino AcidsAlkylation and amination of this compoundEnzymatic resolution of the racemic mixture
Labeled Fatty AcidsChain elongation using this compoundLipase-catalyzed esterification

The combination of the synthetic versatility of diethyl malonate and the specificity of enzymatic catalysis provides a powerful platform for the efficient and selective synthesis of a wide range of 13C-labeled biomolecules for various biochemical and biomedical research applications.

Computational and Theoretical Studies of Diethyl Malonate 2 13c Systems

Quantum Mechanical (QM) Calculations for Reaction Pathway Modeling

Quantum mechanical (QM) calculations are fundamental in modeling the reaction pathways of systems involving Diethyl Malonate-2-13C. These calculations allow for the exploration of the potential energy surface of a reaction, identifying the most probable routes from reactants to products. By solving the Schrödinger equation for the molecular system, QM methods can determine the energies of various molecular arrangements, thus mapping out the energetic landscape of a chemical reaction.

In the context of this compound, QM calculations are particularly valuable for studying reactions where the C-2 carbon is directly involved, such as in the malonic ester synthesis. researchgate.net These calculations can model the step-by-step mechanism, including the formation of the enolate, the subsequent alkylation, and the final decarboxylation. The presence of the 13C isotope does not significantly alter the chemical reactivity in most cases, but it is crucial for tracking the carbon atom throughout the reaction sequence, which can be simulated and visualized using QM models.

Key aspects of QM calculations in this context include:

Mapping Reaction Coordinates: Identifying the geometric changes that occur as the reactants are converted into products.

Locating Stationary Points: Determining the structures and energies of reactants, products, intermediates, and transition states.

Calculating Activation Energies: Predicting the energy barriers for each step of the reaction, which is crucial for understanding reaction kinetics.

These theoretical models provide a framework for understanding how the labeled carbon atom is incorporated into the final product, corroborating experimental evidence from techniques like NMR spectroscopy.

Density Functional Theory (DFT) Studies of Intermediates and Transition States

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. DFT is particularly effective in elucidating the electronic structure and geometry of intermediates and transition states in reactions involving this compound.

For reactions such as alkylation or Claisen condensation, DFT calculations can provide detailed insights into the structure of the enolate intermediate formed by deprotonation at the C-2 position. researchgate.net The theory can also be used to model the transition state of the subsequent reaction of this enolate with an electrophile. The geometry, vibrational frequencies, and energies of these transient species, which are often difficult to characterize experimentally, can be accurately predicted.

Computational modeling using DFT is also instrumental in predicting isotopic effects on transition states. researchgate.net The substitution of 12C with 13C at the C-2 position leads to subtle changes in the vibrational frequencies of the bonds to this carbon. These changes can affect the zero-point energy of the molecule and, consequently, the activation energy of the reaction, leading to a kinetic isotope effect (KIE). DFT calculations can predict the magnitude of these KIEs, which can then be compared with experimental values to validate the proposed reaction mechanism.

Below is a representative table of DFT-calculated relative energies for a hypothetical reaction pathway of this compound.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
IntermediateEnolate of this compound+15.2
Transition StateAlkylation of the enolate+22.5
ProductAlkylated this compound-5.8

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for such a reaction.

Molecular Dynamics (MD) Simulations of this compound in Solvent Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding the influence of the solvent environment on its conformational dynamics and reactivity. The choice of solvent can significantly impact reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.

MD simulations can model the explicit interactions between this compound and surrounding solvent molecules, providing a detailed picture of the solvation shell. This is particularly important for understanding the deprotonation of the C-2 carbon, as polar aprotic solvents are known to stabilize the resulting enolate ion, thereby enhancing its reactivity. researchgate.net

Key insights from MD simulations include:

Solvation Structure: The arrangement of solvent molecules around the solute.

Diffusion and Transport Properties: How the molecule moves through the solvent.

Conformational Sampling: The different shapes the molecule can adopt in solution.

The following table summarizes typical parameters for an MD simulation of this compound in a solvent like tetrahydrofuran (B95107) (THF).

ParameterValue
System1 molecule of this compound in a box of THF
Force FieldOPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)
Temperature298 K
Pressure1 atm
Simulation Time100 ns

Note: The parameters in this table are representative of a standard MD simulation setup.

In Silico Prediction of Isotopic Effects and Label Redistribution

In silico methods, particularly those based on quantum mechanics, are powerful for predicting isotopic effects and the redistribution of labels in chemical reactions. For this compound, these predictions are crucial for designing and interpreting experiments aimed at elucidating reaction mechanisms.

One of the most important isotopic effects that can be predicted is the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant for the reaction with the lighter isotope (12C) to that with the heavier isotope (13C). DFT calculations can be used to compute the vibrational frequencies of the reactant and the transition state for both isotopologues, which allows for the theoretical prediction of the KIE. A predicted KIE that matches the experimentally measured value provides strong evidence for the proposed transition state structure.

Furthermore, computational methods can predict how the 13C label will be distributed in the products of complex, multi-step syntheses. By modeling the entire reaction sequence, it is possible to track the position of the labeled carbon atom, which is essential for confirming reaction mechanisms. researchgate.net

Another important application is the prediction of 13C NMR chemical shifts. DFT calculations can accurately predict the chemical shifts of carbon atoms in a molecule. For this compound, this allows for the theoretical confirmation of the position of the isotopic label. Discrepancies between predicted and experimental shifts can indicate unexpected molecular structures or conformations.

The table below shows hypothetical predicted KIE values for the deprotonation of this compound with different bases.

BasePredicted 12C/13C KIE
Sodium ethoxide1.04
Lithium diisopropylamide (LDA)1.05

Note: These values are illustrative and represent the expected magnitude of a primary 13C KIE for such a reaction.

Emerging Methodologies and Future Research Perspectives

Integration with Multi-Omics Data for Systems Biology Approaches

The era of systems biology demands a comprehensive view of cellular function, which can be achieved by integrating data from various "omics" platforms. hilarispublisher.com Isotopic tracer studies with diethyl malonate-2-13C, which provide a dynamic measure of metabolic fluxes (fluxomics), are increasingly being combined with genomics, transcriptomics, proteomics, and metabolomics to construct more accurate and predictive models of cellular metabolism. nih.govnih.gov

This multi-omics approach allows researchers to move beyond the measurement of static metabolite levels and understand the flow of carbon through pathways in response to genetic or environmental perturbations. nih.govoncobites.blog For instance, by correlating changes in gene expression (transcriptomics) and protein levels (proteomics) with alterations in fatty acid synthesis rates determined by this compound tracing, researchers can identify key regulatory nodes in lipid metabolism. nih.gov This integrated analysis can reveal how signaling pathways and transcriptional networks control metabolic fluxes, providing a more complete picture of cellular regulation. mdpi.com

Several computational frameworks and software tools are being developed to facilitate the integration of these diverse datasets. semanticscholar.org These platforms enable the mapping of multi-omics data onto metabolic network models, allowing for the identification of novel drug targets and the design of engineered metabolic pathways for biotechnological applications. nih.govoncobites.blog The insights gained from such integrated analyses are crucial for understanding complex diseases like cancer and metabolic syndrome, where dysregulation of fatty acid metabolism is a key feature. nih.govnih.gov

Table 1: Integration of this compound Data with Other Omics Technologies

Omics TechnologyType of Data GeneratedPotential for Integration with this compound Tracing
Genomics DNA sequence, genetic variationsIdentifies the genetic blueprint for metabolic enzymes and regulatory proteins involved in pathways traced by this compound.
Transcriptomics Gene expression levels (mRNA)Correlates changes in gene expression with metabolic flux alterations in fatty acid and polyketide synthesis.
Proteomics Protein abundance and post-translational modificationsLinks the quantity and activity of metabolic enzymes to the observed metabolic fluxes.
Metabolomics Comprehensive profile of small molecule metabolitesProvides a snapshot of the metabolic state, which can be contextualized by the dynamic flux data from this compound.

Advancements in Microfluidics and High-Throughput Isotopic Analysis

The development of microfluidic technologies, or "lab-on-a-chip" systems, is revolutionizing the way isotopic tracer studies are conducted. nih.govresearchgate.netnih.gov These platforms allow for the precise manipulation of picoliter to nanoliter volumes of fluids, enabling high-throughput analysis of single cells and small populations of cells. researchgate.netrsc.org When coupled with mass spectrometry, microfluidic devices can be used to perform rapid and sensitive analysis of 13C incorporation from this compound into lipids and other metabolites. nih.govnih.gov

One of the key advantages of microfluidics is the ability to perform dynamic labeling experiments on a large scale. nih.gov This allows researchers to monitor the time-course of isotopic enrichment in various metabolites, providing valuable information about the kinetics of metabolic pathways. frontiersin.org Furthermore, the single-cell resolution offered by some microfluidic platforms can uncover metabolic heterogeneity within a cell population, which is often masked in bulk cell analyses. researchgate.net

Recent advancements in microfluidic design and fabrication are leading to the development of integrated systems that can automate cell culture, tracer administration, sample preparation, and analysis. nih.govnih.govnih.gov These high-throughput systems will significantly accelerate the pace of research and enable large-scale screens to identify genetic or pharmacological modulators of fatty acid metabolism. The combination of this compound tracing with advanced microfluidic platforms holds immense promise for a deeper understanding of cellular metabolism at the single-cell level. researchgate.net

Table 2: Comparison of Traditional and Microfluidic-Based Isotopic Analysis

FeatureTraditional Isotopic AnalysisMicrofluidic-Based Isotopic Analysis
Sample Volume Microliters to millilitersNanoliters to picoliters
Throughput Low to moderateHigh
Single-Cell Analysis ChallengingFeasible
Reagent Consumption HighLow
Automation LimitedHigh potential
Analysis Time Hours to daysMinutes to hours

Development of Novel Carbon-13 Labeled Malonate Analogs for Specific Applications

While this compound is a powerful tool for tracing the backbone of fatty acids and polyketides, the development of novel malonate analogs with specific labeling patterns or functional groups can expand the scope of isotopic tracer studies. The malonic ester synthesis is a versatile method for preparing a wide range of labeled compounds. osti.gov

For example, malonate analogs labeled at different carbon positions (e.g., diethyl malonate-1,3-13C2) can be synthesized to probe specific enzymatic reactions in the fatty acid synthesis pathway. By analyzing the differential incorporation of these labels, researchers can gain more detailed information about the mechanisms of carbon-carbon bond formation.

Furthermore, the introduction of functional groups to the malonate backbone can create probes for specific applications. For instance, a malonate analog containing a reactive group could be used to covalently label enzymes involved in fatty acid metabolism for subsequent proteomic analysis. Similarly, malonate analogs with fluorescent tags could be used for imaging metabolic activity within living cells. The synthesis of such novel probes, while challenging, will undoubtedly open up new avenues for investigating the intricacies of lipid metabolism.

Table 3: Potential Novel Carbon-13 Labeled Malonate Analogs and Their Applications

AnalogPotential Application
Diethyl malonate-1,3-13C2 Probing the stereochemistry of condensation reactions in fatty acid and polyketide synthesis.
Fluoromethyl-diethyl malonate-2-13C Investigating the mechanism of enzymes that process malonate, as the fluorine atom can act as a sensitive NMR probe.
Azido-diethyl malonate-2-13C "Click" chemistry applications for labeling and identifying proteins and other biomolecules that interact with malonyl-CoA.
Biotinylated-diethyl malonate-2-13C Affinity purification of enzymes and protein complexes involved in fatty acid metabolism.

Challenges and Opportunities in Quantitative Isotopic Tracer Research

Despite the power of isotopic tracers like this compound, several challenges remain in obtaining accurate and quantitative metabolic flux data. One of the primary challenges is the complexity of metabolic networks, which often involve parallel pathways, reversible reactions, and subcellular compartmentalization. frontiersin.orgfrontiersin.org These factors can complicate the interpretation of labeling patterns and require sophisticated mathematical models for accurate flux quantification. frontiersin.orgnih.gov

Another challenge lies in the analytical measurement of isotopic enrichment. While mass spectrometry is a highly sensitive technique, it can be prone to matrix effects and instrumental biases that can affect the accuracy of the measurements. nih.gov Careful experimental design and the use of appropriate internal standards are crucial for obtaining reliable quantitative data. nih.gov

Despite these challenges, there are significant opportunities for advancement in the field. The development of more powerful computational tools for metabolic flux analysis is a key area of research. nih.gov These tools are increasingly able to handle large-scale metabolic networks and integrate data from multiple omics platforms. hilarispublisher.com Additionally, advances in analytical instrumentation, such as high-resolution mass spectrometry and novel ionization techniques, are improving the sensitivity and accuracy of isotopic measurements. azom.com

The continued development of novel isotopic tracers, coupled with advancements in analytical and computational methods, will undoubtedly lead to a deeper and more quantitative understanding of cellular metabolism. This compound and its future analogs will continue to be invaluable tools in this endeavor, shedding light on the fundamental processes that govern life and disease.

Q & A

Q. How is Diethyl Malonate-2-13C synthesized, and what methods ensure isotopic purity?

this compound is synthesized via isotopic labeling at the central methylene carbon (C-2 position) using 13C-enriched precursors. A common approach involves reacting 13C-labeled malonic acid with ethanol under acid catalysis. Isotopic purity (>99 atom% 13C) is ensured through rigorous purification via fractional distillation or chromatography, followed by validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Why is 13C labeling at the central methylene position critical for mechanistic studies?

The C-2 position in diethyl malonate is pivotal in reactions like enolate formation and alkylation. Labeling this position with 13C allows researchers to track carbon migration in reaction pathways (e.g., Claisen condensations) using 13C NMR. This provides insights into kinetic isotope effects and reaction intermediates, which are critical for elucidating mechanisms in organic synthesis .

Q. What analytical techniques are essential for confirming the isotopic integrity of this compound?

Key methods include:

  • 13C NMR : To verify the position and enrichment of 13C by analyzing chemical shifts and coupling patterns.
  • Isotope Ratio Mass Spectrometry (IRMS) : Quantifies isotopic purity by measuring 13C/12C ratios.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects isotopic contaminants or degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized for alkylation of this compound enolates to achieve high regioselectivity?

Enolate alkylation selectivity depends on:

  • Base choice : Strong, non-nucleophilic bases (e.g., LDA) favor deprotonation at the C-2 position.
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize enolate ions, enhancing reactivity.
  • Electrophile size : Bulky alkyl halides may lead to steric hindrance, reducing undesired side reactions. Monitoring reaction progress via in-situ 13C NMR helps adjust conditions in real time .

Q. What strategies resolve contradictions in kinetic data from isotopic tracer studies using this compound?

Discrepancies in kinetic data often arise from isotopic dilution or competing pathways. Strategies include:

  • Control experiments : Comparing labeled vs. unlabeled substrates under identical conditions.
  • Computational modeling : Density Functional Theory (DFT) calculations to predict isotopic effects on transition states.
  • Cross-validation : Using multiple techniques (e.g., NMR, MS, kinetic isotope effect measurements) to confirm trends .

Q. In multi-step syntheses, how does 13C labeling at C-2 influence NMR data interpretation?

The C-2 label propagates through reaction products, enabling precise tracking of carbon skeletons. For example, in the synthesis of 4-Hydroxybenzoic-1-13C acid (via malonic ester synthesis), the 13C label’s retention is confirmed by observing characteristic splitting in 13C NMR spectra. Position-specific labeling minimizes signal overlap in complex mixtures, simplifying structural assignments .

Methodological Considerations

  • Crystallography : SHELX software (e.g., SHELXL) can refine crystal structures of 13C-labeled derivatives, resolving ambiguities in stereochemistry .
  • Data Reproducibility : Document reaction parameters (solvent, temperature, base) meticulously, as minor variations can alter isotopic incorporation rates .
  • Handling Contradictions : When toxicity or stability data conflict (e.g., EPA analog studies), prioritize studies with validated isotopic controls and transparent methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.